![molecular formula C17H18N2OS B2644937 2-[(4-propoxybenzyl)thio]-1H-benzimidazole CAS No. 537702-10-6](/img/structure/B2644937.png)
2-[(4-propoxybenzyl)thio]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Scientific Research Applications
Antioxidant and Antimicrobial Activities
- α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Properties : Benzimidazole derivatives have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific compounds showed promising ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Some derivatives also demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
- Novel Triheterocyclic Compounds with Antioxidant Activity : Triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and demonstrated significant antioxidant activities through CUPRAC, ABTS, and DPPH assays. This study highlights the potential of these compounds as effective antioxidants (Menteşe, Yılmaz, Baltaş, Bekircan, & Kahveci, 2015).
Antiprotozoal and Antibacterial Activity
- Nitro- and Halogeno-substituted Benzimidazole Derivatives : These compounds were synthesized and evaluated for their antibacterial and antiprotozoal activities. Certain thioalkyl derivatives exhibited significant activity against Stenotrophomonas malthophilia and showed comparable efficacy to metronidazole against various bacteria. One compound, in particular, displayed notable antiprotozoal activity (Kazimierczuk, Upcroft, Upcroft, Górska, Starościak, & Laudy, 2002).
Anticancer Activity
- Thiabendazole-derived 1,2,3-Triazole Derivatives : A series of thiabendazole-derived compounds were synthesized and exhibited significant in vitro antiproliferative activity against human cancer cell lines. One compound, in particular, showed promising activity, suggesting its potential as a chemotherapeutic agent (El Bourakadi, Mekhzoum, Saby, Morjani, Chakchak, Merghoub, Qaiss, & Bouhfid, 2020).
properties
IUPAC Name |
2-[(4-propoxyphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-11-20-14-9-7-13(8-10-14)12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKCZKNZIAJHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-propoxybenzyl)thio]-1H-benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.